molecular formula C23H16N2O6S2 B2615541 (E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid CAS No. 875286-64-9

(E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

Cat. No.: B2615541
CAS No.: 875286-64-9
M. Wt: 480.51
InChI Key: UHTFXCLZVIHQGO-XDHOZWIPSA-N
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Description

(E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a complex organic compound with a unique structure that includes a furan ring, a thioxothiazolidinone moiety, and a phenylacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the furan ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Thioxothiazolidinone Moiety: This involves the reaction of a thioamide with an α-haloketone under reflux conditions.

    Condensation Reaction: The final step involves the condensation of the furan derivative with the thioxothiazolidinone intermediate in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thioxothiazolidinone moiety.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may use reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amines are the primary products.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities could be explored through structure-activity relationship (SAR) studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(5-((5-(4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid: Lacks the nitro group, which may affect its reactivity and biological activity.

    (E)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid: Similar structure but without the methyl group, potentially altering its properties.

Uniqueness

The presence of both the nitro and methyl groups in (E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid makes it unique. These groups can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

2-[(5E)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6S2/c1-13-7-8-15(11-17(13)25(29)30)18-10-9-16(31-18)12-19-21(26)24(23(32)33-19)20(22(27)28)14-5-3-2-4-6-14/h2-12,20H,1H3,(H,27,28)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTFXCLZVIHQGO-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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